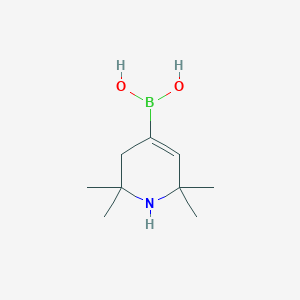

(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid

CAS No.: 1403597-93-2

Cat. No.: VC3001837

Molecular Formula: C9H18BNO2

Molecular Weight: 183.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1403597-93-2 |

|---|---|

| Molecular Formula | C9H18BNO2 |

| Molecular Weight | 183.06 g/mol |

| IUPAC Name | (2,2,6,6-tetramethyl-1,3-dihydropyridin-4-yl)boronic acid |

| Standard InChI | InChI=1S/C9H18BNO2/c1-8(2)5-7(10(12)13)6-9(3,4)11-8/h5,11-13H,6H2,1-4H3 |

| Standard InChI Key | XCJGSSDBNDKLEP-UHFFFAOYSA-N |

| SMILES | B(C1=CC(NC(C1)(C)C)(C)C)(O)O |

| Canonical SMILES | B(C1=CC(NC(C1)(C)C)(C)C)(O)O |

Introduction

Chemical Identity and Basic Properties

(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid is a nitrogen-containing heterocycle featuring a boronic acid functional group. Its basic identification parameters are summarized in Table 1.

Table 1: Chemical Identity Parameters

| Parameter | Value |

|---|---|

| Common Name | (2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid |

| CAS Number | 1403597-93-2 |

| Molecular Formula | C₉H₁₈BNO₂ |

| Molecular Weight | 183.06 g/mol |

| IUPAC Name | (2,2,6,6-tetramethyl-1,3-dihydropyridin-4-yl)boronic acid |

| InChI | InChI=1S/C9H18BNO2/c1-8(2)5-7(10(12)13)6-9(3,4)11-8/h5,11-13H,6H2,1-4H3 |

| InChI Key | XCJGSSDBNDKLEP-UHFFFAOYSA-N |

| SMILES | B(C1=CC(NC(C1)(C)C)(C)C)(O)O |

The compound features a tetrahydropyridine ring with four methyl substituents at positions 2 and 6, creating a sterically hindered environment around the nitrogen atom. The boronic acid functionality at position 4 makes this compound particularly valuable for cross-coupling reactions .

Physicochemical Properties

The physicochemical properties of (2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid provide important insights into its behavior in various chemical environments and biological systems. These properties are crucial for understanding its reactivity, solubility, and potential applications.

Table 2: Physicochemical Properties

The moderate topological polar surface area (TPSA) of 52.5 Ų suggests that the compound could potentially cross biological membranes, which is an important consideration for medicinal chemistry applications .

Structural Characteristics

The structure of (2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid features several distinct regions that contribute to its chemical behavior:

Tetrahydropyridine Core

The six-membered tetrahydropyridine ring contains a nitrogen atom that can act as a hydrogen bond acceptor or a weak base. The presence of a C=C double bond creates a region of π-electron density that can participate in conjugation with the boronic acid group .

Methyl Substituents

The four methyl groups at positions 2 and 6 create a sterically crowded environment around the nitrogen atom. This steric hindrance affects the reactivity of the nitrogen and contributes to the conformational stability of the molecule. The methyl groups also enhance the hydrophobicity of the compound, potentially influencing its solubility characteristics and membrane permeability .

Boronic Acid Group

The boronic acid functional group at position 4 is the most reactive site in the molecule. It consists of a boron atom bonded to two hydroxyl groups and the carbon of the tetrahydropyridine ring. This group can act as a Lewis acid due to the empty p-orbital on boron, making it particularly useful for cross-coupling reactions like the Suzuki-Miyaura coupling .

Related Derivatives and Analogs

Several structurally related compounds have been reported in the literature and commercial sources:

Pinacol Ester Derivatives

The pinacol ester derivative, 1-Boc-2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridine-boronic acid pinacol ester (CAS: 1572398-20-9), represents an important protected form of the title compound . This derivative features:

-

Boc protection on the nitrogen

-

Pinacol ester protection on the boronic acid group

-

Enhanced stability and reactivity in coupling reactions

Pyran Analogs

The oxygen analog, 2,2,6,6-Tetramethyl-3,6-dihydro-2H-pyran-4-boronic acid pinacol ester, represents a structurally similar compound with oxygen replacing the nitrogen in the heterocyclic ring .

Structure-Related Compounds

Other related compounds include:

-

(4-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)phenyl)boronic acid pinacol ester (CAS: 1187313-16-1)

-

Various arylboronic acid derivatives used in similar synthetic contexts

Applications in Chemical Synthesis

(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid and its derivatives serve as valuable building blocks in organic synthesis, particularly in cross-coupling reactions.

Suzuki-Miyaura Coupling

The most significant application is in Suzuki-Miyaura cross-coupling reactions, where the compound can react with aryl, heteroaryl, or vinyl halides to form new carbon-carbon bonds . This reaction type is particularly valuable for:

-

Formation of functionalized tetrahydropyridines

-

Synthesis of drug-like molecules containing this structural motif

-

Late-stage modification of complex molecules

Pharmaceutical Intermediate Synthesis

The compound serves as an intermediate in the synthesis of pharmaceutical compounds, including:

Medicinal Chemistry Applications

The tetrahydropyridine scaffold combined with a boronic acid functional group makes this compound particularly valuable in medicinal chemistry research.

Role in Drug Discovery

(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid has shown utility in the synthesis of compounds with potential therapeutic applications, including:

-

Synthesis of enzyme inhibitors

-

Creation of functionalized heterocycles with biological activity

Specific Research Examples

Research indicates applications in the development of:

-

RORγt inverse agonists for potential treatment of autoimmune diseases

-

Novel C1s inhibitors with potential applications in complement-related disorders

-

Various heterocyclic compounds with potential biological activities

Analytical Considerations

Analytical techniques for characterization of (2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid and related compounds typically include:

-

NMR spectroscopy (¹H, ¹³C, ¹¹B)

-

Mass spectrometry

-

IR spectroscopy

-

X-ray crystallography (for solid-state structure)

The ¹H NMR spectrum would be expected to show characteristic signals for the methyl groups, the vinyl proton, and the methylene protons of the tetrahydropyridine ring. The ¹¹B NMR would confirm the presence of the boronic acid functionality.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume